

GHS Hazard Identification of 2-(benzylamino)-2-methylpropan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Benzylamino)-2-methylpropan-1-ol

Cat. No.: B023570

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard identification for **2-(benzylamino)-2-methylpropan-1-ol** (CAS No. 10250-27-8). This document collates available data on its physicochemical properties, outlines the standardized experimental protocols for determining its primary hazards, and discusses potential mechanisms of toxicity. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to support researchers and professionals in drug development and chemical safety.

Chemical and Physical Properties

2-(benzylamino)-2-methylpropan-1-ol is a substituted amino alcohol.^[1] Its fundamental physicochemical properties, largely based on computational predictions, are summarized in Table 1. Understanding these properties is a crucial first step in evaluating the substance's toxicological and hazard profile.

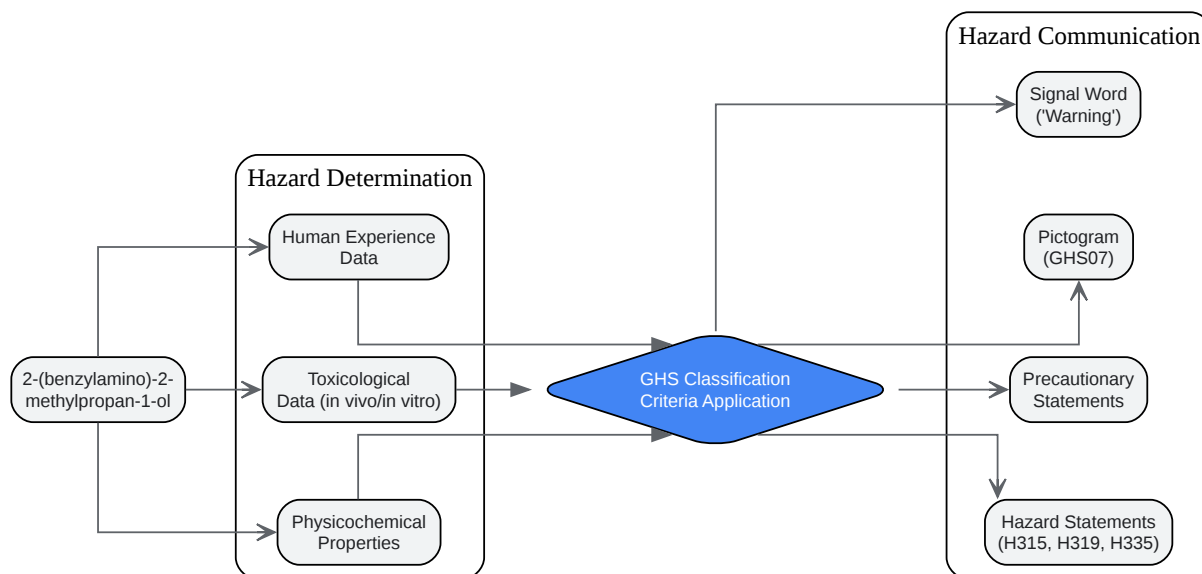
Property	Value	Source
Molecular Formula	C ₁₁ H ₁₇ NO	[2]
Molecular Weight	179.26 g/mol	[2]
CAS Number	10250-27-8	[2]
Appearance	Off-White Solid	[1]
Melting Point	68-70 °C	[1]
Boiling Point (Predicted)	300.8 ± 17.0 °C	[1]
Density (Predicted)	1.006 ± 0.06 g/cm ³	[1]
pKa (Predicted)	14.55 ± 0.10	[1]
Solubility	Chloroform, DMSO, Methanol	[1]

GHS Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), **2-(benzylamino)-2-methylpropan-1-ol** is consistently classified as an irritant to the skin, eyes, and respiratory system.[2][3] One safety data sheet also indicates that it is harmful if swallowed.[4] The complete GHS classification and labeling elements are detailed in Table 2.

GHS Element	Description
Pictogram	
Signal Word	Warning[3][4][5]
Hazard Statements	H302: Harmful if swallowed[4][6]H315: Causes skin irritation[3][4][5][7][8]H319: Causes serious eye irritation[3][4][5][7][8]H335: May cause respiratory irritation[3][4][5][7][8]
Precautionary Statements	Prevention: P261, P264, P271, P280[3][5]Response: P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P317, P362+P364[3][5]Storage: P403+P233, P405[3][5]Disposal: P501[3][5]
Hazard Classes	Acute Toxicity, Oral (Category 4)[4]Skin Corrosion/Irritation (Category 2)[2][3][4][5]Serious Eye Damage/Eye Irritation (Category 2A)[2][3]Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) (Category 3)[2][3][5]

The logical process for arriving at these hazard classifications from a chemical substance is illustrated in the following diagram.



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GHS Hazard Identification Workflow

Toxicological Data

While the GHS classifications are established, specific quantitative toxicological data, such as median lethal dose (LD50) values, for **2-(benzylamino)-2-methylpropan-1-ol** are not publicly available in the reviewed literature.[3] Safety data sheets for the substance explicitly state "no data available" for acute oral, dermal, and inhalation toxicity.[3] The hazard classifications are therefore likely derived from in vitro data, read-across from structurally similar compounds, or qualitative in vivo observations that have not been published in detail.

Experimental Protocols for Hazard Determination

The determination of skin and eye irritation potential for a chemical substance like **2-(benzylamino)-2-methylpropan-1-ol** typically follows internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols

are designed to ensure data quality and reproducibility while adhering to animal welfare principles.

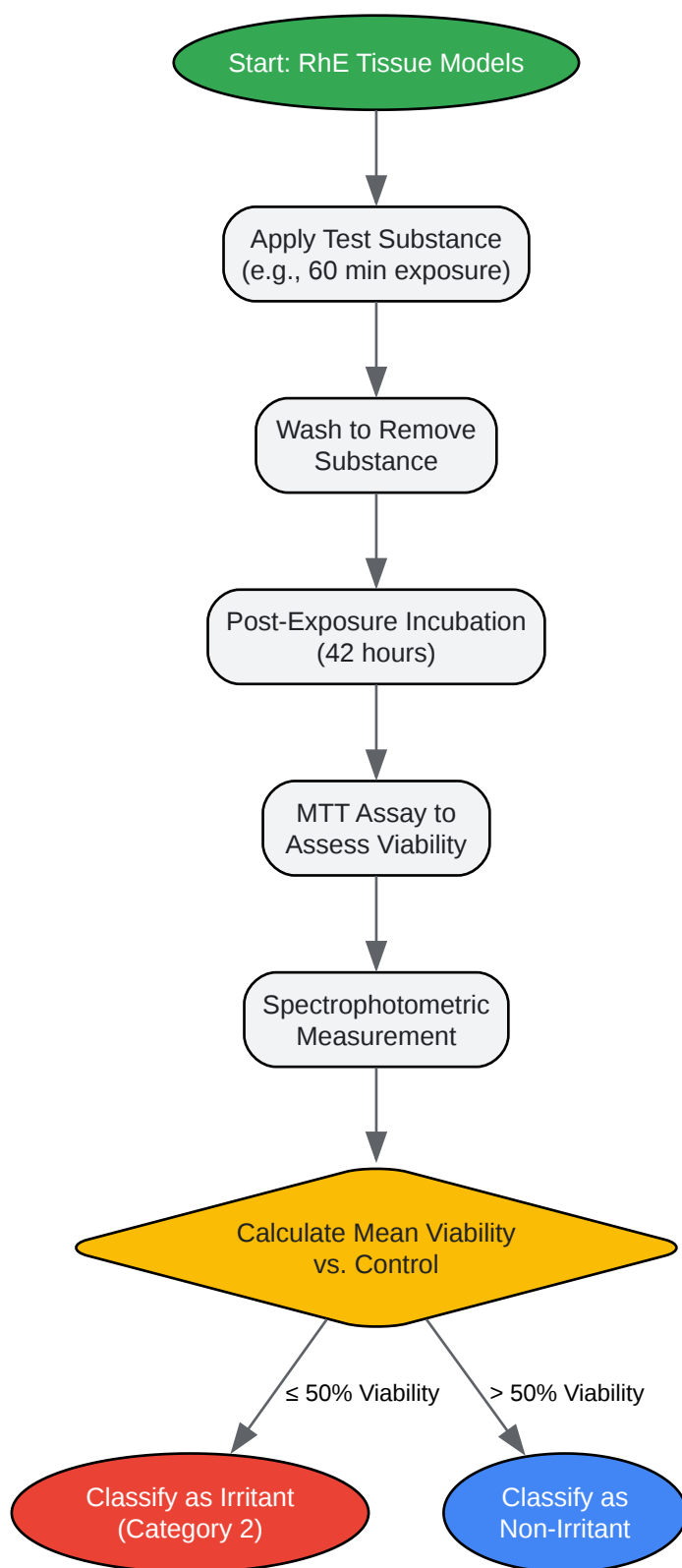
Skin Irritation Testing

The primary hazard identified is skin irritation (H315, Category 2). This classification is typically determined using methods outlined in OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. This in vitro method is preferred as it avoids the use of live animals.

Methodology (OECD TG 439):

- **Test System:** A three-dimensional Reconstructed human Epidermis (RhE) model is used, which mimics the biochemical and physiological properties of the upper layers of human skin.^{[7][9]}
- **Procedure:** a. The test chemical (30 µL for liquids or 25 mg for solids) is applied topically to the surface of triplicate tissue models.^[7] b. The substance remains in contact with the tissue for a defined period (e.g., 60 minutes).^[7] c. Following exposure, the chemical is removed by washing, and the tissues are incubated for a recovery period (typically 42 hours).^[7]
- **Endpoint Measurement:** Cell viability is assessed using the MTT assay. Viable cells convert the yellow MTT tetrazolium salt into a blue formazan product, which is then extracted and quantified spectrophotometrically.^[7]
- **Classification:** The substance is classified as a Skin Irritant (Category 2) if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.^[7]

The workflow for this in vitro skin irritation test is depicted below.



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Workflow for In Vitro Skin Irritation Test (OECD 439)

Eye Irritation Testing

The classification for serious eye irritation (H319, Category 2A) would be determined following a tiered testing strategy, prioritizing in vitro methods. A common in vitro method is the Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM).

Methodology (HET-CAM, INVITTOX Protocol 47):

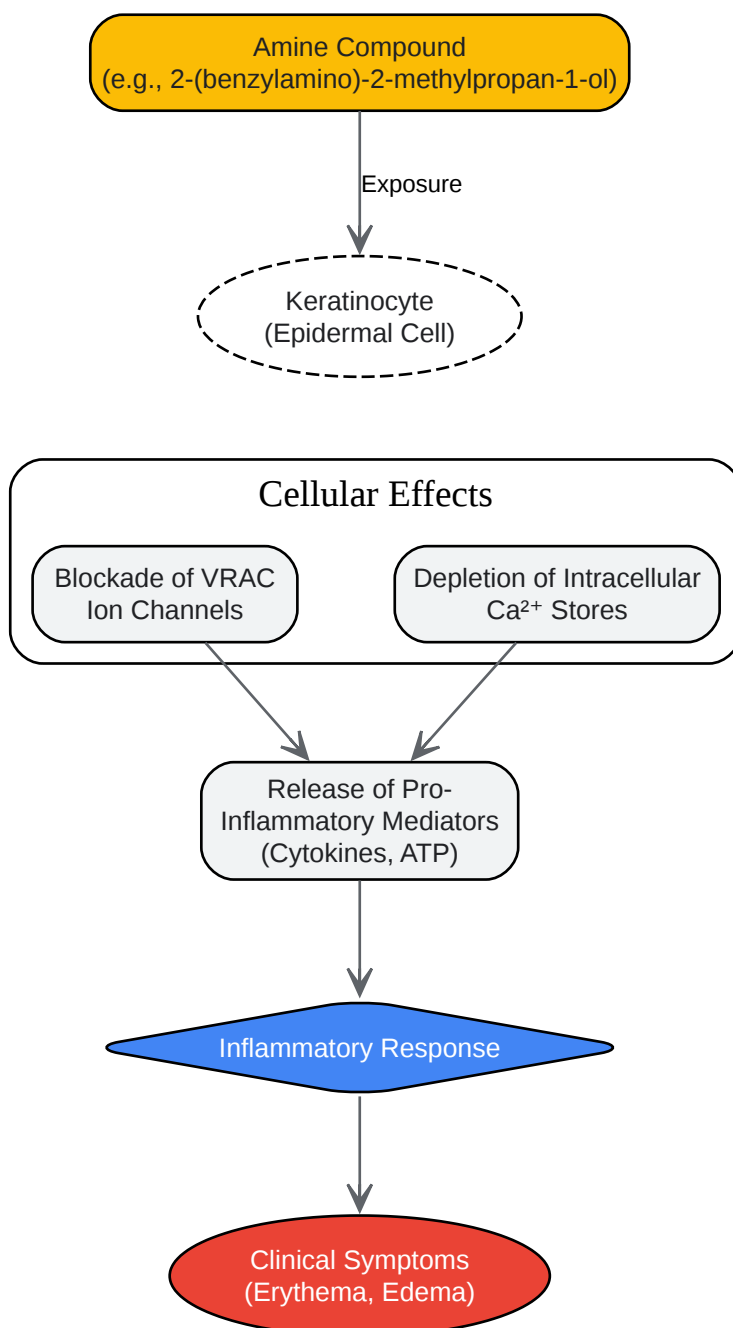
- **Test System:** Fertilized hen's eggs are incubated for 9-10 days to allow for the development of the chorioallantoic membrane (CAM), a complete and sensitive vascular tissue.[9][10]
- **Procedure:** a. The shell over the air cell is removed to expose the CAM. b. A defined amount of the test substance (e.g., 0.3 mL) is applied directly onto the CAM.[10] c. The CAM is observed for up to 5 minutes (300 seconds).[10]
- **Endpoint Measurement:** The time to onset of three specific endpoints is recorded: hemorrhage (bleeding), vessel lysis (vessel breakdown), and coagulation (protein denaturation).[9][10]
- **Classification:** An Irritation Score (IS) is calculated based on the time of onset for each endpoint. This score is then used to classify the substance's irritation potential, ranging from non-irritant to severe irritant.[7][10]

Potential Mechanism of Action for Irritation

The specific signaling pathways for **2-(benzylamino)-2-methylpropan-1-ol**-induced irritation have not been elucidated. However, many amine-containing compounds are known skin irritants.[11][12] The proposed mechanism for amine-induced skin irritation involves direct effects on keratinocytes, the primary cells of the epidermis.

One potential pathway involves the modulation of ion channels and intracellular calcium levels. For example, the irritant heptylamine has been shown to block volume-regulated anion channels (VRACs) and induce the depletion of intracellular calcium stores in human keratinocytes.[11] This disruption of cellular homeostasis can trigger a cascade of inflammatory responses, including the release of pro-inflammatory mediators like cytokines and ATP, ultimately leading to the clinical signs of irritation (redness, swelling).[11]

The following diagram illustrates this potential signaling pathway.



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Potential Signaling Pathway for Amine-Induced Skin Irritation

Conclusion for Drug Development Professionals

The GHS classification of **2-(benzylamino)-2-methylpropan-1-ol** as harmful if swallowed and as a skin, eye, and respiratory irritant necessitates careful handling and the implementation of appropriate safety measures in a research and development setting. Personal protective equipment, including gloves, eye protection, and respiratory protection where aerosols may be generated, is mandatory.^[5] While specific quantitative toxicity data are lacking, the classifications indicate a clear potential for local tissue effects upon direct contact. Researchers should operate on the assumption that the substance poses a moderate hazard and follow all prescribed precautionary statements to minimize exposure and ensure laboratory safety. For any formulation development, these irritation potentials must be considered and addressed.

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